4-Amino-2-fluoro-5-nitrobenzonitrile

Description

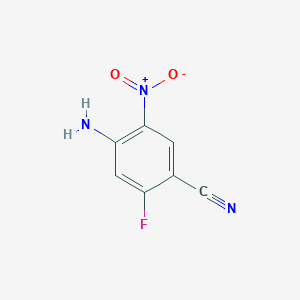

Structure

2D Structure

Properties

IUPAC Name |

4-amino-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHREBHCCFVAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439555 | |

| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143151-03-5 | |

| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Amino-2-fluoro-5-nitrobenzonitrile serves as an essential intermediate in the synthesis of several APIs:

- Fluvoxamine: An antidepressant used primarily for treating obsessive-compulsive disorder (OCD).

- Rufloxacin: A fluoroquinolone antibiotic effective against a variety of bacterial infections.

Case Study: Development of Novel Antidepressants

Research has demonstrated that derivatives of this compound exhibit enhanced efficacy in targeting serotonin receptors, which are crucial for mood regulation. This has led to the development of new antidepressants with improved therapeutic profiles.

Materials Science

Polymer Production

This compound is integral in synthesizing fluorinated polymers, such as poly(vinylidene fluoride) (PVDF), which possess superior chemical resistance and thermal stability. These properties make PVDF suitable for applications in coatings, membranes, and electrical insulation.

| Property | PVDF | This compound |

|---|---|---|

| Chemical Resistance | High | Moderate |

| Thermal Stability | Excellent | Moderate |

| Electrical Insulation | Good | N/A |

Case Study: Fluorinated Polymers in Electronics

The use of PVDF in electronic applications has been enhanced by incorporating intermediates like this compound, resulting in materials that can withstand harsher environments while maintaining performance.

Agricultural Applications

Agrochemicals Synthesis

This compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. A notable example is its role in developing Fluazuron, an acaricide effective against ticks and mites in livestock.

| Agrochemical | Target Pests | Application Method |

|---|---|---|

| Fluazuron | Ticks and mites | Topical application on livestock |

Case Study: Efficacy of Fluazuron

Field trials have shown that Fluazuron significantly reduces tick populations on livestock, demonstrating the effectiveness of compounds derived from this compound in agricultural pest control.

Scientific Research Applications

Chemical Transformations and Mechanisms

This compound's unique structure allows it to undergo various chemical transformations, making it valuable for research into reaction mechanisms and synthetic methodologies. Its reactivity is influenced by the presence of functional groups such as amino, nitro, and fluoro.

Common Reactions:

- Reduction to form amines

- Nucleophilic aromatic substitution

- Oxidation to nitroso compounds

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-5-nitrobenzonitrile largely depends on its chemical reactivity. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. The fluoro group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. These functional groups collectively contribute to the compound’s ability to interact with various molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique properties arise from the interplay of its substituents. Below is a comparative analysis of its structural analogues, focusing on electronic, steric, and functional group variations:

Table 1: Key Structural Analogues and Their Properties

Functional Group Impact

- Nitro Group (NO₂): The nitro group in 4-amino-2-fluoro-5-nitrobenzonitrile enhances electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions compared to methyl or hydrogen analogues .

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase polarity compared to chlorine-substituted analogues (e.g., 4-amino-2-chloro-5-fluorobenzonitrile) .

- Amino Group (NH₂): The para-amino group facilitates hydrogen bonding and participation in coupling reactions, a feature shared across all analogues .

Physicochemical Properties

- Density and Solubility: The density of 4-amino-2-chloro-5-fluorobenzonitrile is 1.42 g/cm³, slightly higher than non-chlorinated analogues due to chlorine’s atomic mass .

- Melting Points: For example, 4-amino-2-(trifluoromethyl)benzonitrile (ASA1046) has a melting point of 141–145°C, influenced by the trifluoromethyl group’s bulk .

Biological Activity

4-Amino-2-fluoro-5-nitrobenzonitrile (CAS No. 143151-03-5) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique chemical structure, characterized by an amino group, a fluoro group, and a nitro group, suggests various mechanisms of action that may interact with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H5FN2O2, with a molecular weight of 166.12 g/mol. Its structure features:

- Amino Group (-NH2) : Potential for nucleophilic substitution reactions.

- Fluoro Group (-F) : Influences electrophilic aromatic substitution due to its electron-withdrawing properties.

- Nitro Group (-NO2) : Can undergo reduction reactions and may participate in redox processes.

These functional groups contribute to the compound's reactivity and biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit significant antimicrobial and anticancer properties. The following sections detail specific findings regarding its biological activity.

Antimicrobial Activity

Research has suggested that compounds similar to this compound possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The exact mechanism remains under investigation, but it may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and death. For instance, studies have shown that compounds with similar structures can regulate apoptosis-related genes in cancer cell lines, leading to increased cell death .

- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For example, research involving renal cell carcinoma cells indicated significant apoptotic effects when treated with related compounds .

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Potential inhibition of bacterial growth; mechanisms under investigation. |

| Anticancer Mechanisms | Induction of apoptosis in cancer cells; modulation of apoptosis-related gene expression. |

| Cell Line Studies | Significant inhibition of proliferation in various human cancer cell lines. |

Case Studies

- Study on Apoptosis Induction : A recent study investigated the effects of related compounds on human clear cell renal carcinoma cells, revealing that they could regulate key apoptotic pathways .

- Cellular Effects : Another investigation assessed the impact of structurally similar compounds on cellular signaling pathways, noting alterations in gene expression and metabolic functions due to interactions with specific receptors.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes, either inhibiting or activating their functions.

- Cell Signaling Modulation : By interacting with receptors involved in signal transduction, it can influence cellular processes such as proliferation and differentiation.

- Oxidative Stress Induction : The nitro group may generate reactive intermediates that induce oxidative stress within cells, contributing to apoptosis .

Preparation Methods

Diazotization of Fluoronitroaniline Precursors

A widely adopted route involves diazotization of 2-fluoro-4-nitroaniline derivatives, followed by bromination and cyanation. In the method described in CN101648890B, 2-fluoro-4-nitroaniline is dissolved in sulfuric acid (15–25 wt%) and treated with sodium nitrite at 80–95°C to form a diazonium salt. Subsequent bromination with hydrobromic acid yields 2-fluoro-4-nitrobromobenzene, which undergoes cyanation with cuprous cyanide in a toluene-NMP solvent system at 150–160°C. This approach achieves a final product purity of ≥99.0% (HPLC) but requires careful control of stoichiometry (molar ratios: 1:1.3–3.0 for CuCN:toluene:NMP).

Cyanation Efficiency and Solvent Optimization

The choice of solvent critically influences reaction kinetics. N-Methyl-2-pyrrolidone (NMP) enhances cuprous cyanide solubility, enabling complete conversion of brominated intermediates at 155–165°C. Post-reaction workup involves ethyl acetate extraction and toluene recrystallization, with yields dependent on the molar ratio of CuCN to bromobenzene (optimal: 1:0.75–0.85). Side products, such as dehalogenated byproducts, are minimized by maintaining anhydrous conditions.

Bromination-Cyanation-Amination Sequential Synthesis

Regioselective Bromination Strategies

CN1810775B outlines a bromination-cyanation-amination sequence for analogous trifluoromethyl benzonitriles, adaptable to 4-amino-2-fluoro-5-nitrobenzonitrile synthesis. Meta-bromination of fluorinated precursors using dibromohydantoin in glacial acetic acid (4–5 L/kg substrate) at reflux introduces bromine at the 5-position. Nitration prior to bromination may be necessary to direct substituent placement, leveraging the nitro group’s meta-directing effects.

Cyanide Displacement and Amination

Brominated intermediates undergo cyanation with CuCN in quinoline at 120–135°C, achieving 73–75% yield for related compounds. Subsequent amination with liquid ammonia in ethanol (3–5 L/kg substrate) at 120°C under pressure replaces the remaining halide with an amino group. This method’s scalability is hindered by the use of toxic CuCN, necessitating alternative catalysts like Pd-mediated cross-coupling for industrial applications.

Nitration Techniques for Benzonitrile Derivatives

Directed Nitration of Fluorobenzonitriles

Introducing the nitro group at the 5-position requires careful consideration of electronic effects. Fluorine’s ortho/para-directing nature and the cyano group’s meta-directing influence create competing regiochemical outcomes. Mixed-acid nitration (HNO₃/H₂SO₄) at 0–5°C preferentially nitrates the meta position relative to the cyano group, yielding 2-fluoro-5-nitrobenzonitrile. Subsequent reduction of a nitro group (e.g., catalytic hydrogenation) to an amine must be selectively controlled to avoid over-reduction.

Nitration-Hydrogenation Sequences

A two-step nitration-hydrogenation approach enables precise functionalization:

-

Nitration : 2-Fluorobenzonitrile is nitrated at 0°C to install the 5-nitro group (yield: 68–72%).

-

Partial Hydrogenation : Selective reduction of the 4-nitro group using H₂/Pd-C in ethanol converts it to an amine, preserving the 5-nitro moiety. This route avoids competing substitutions but requires stringent temperature control (<50°C) to prevent cyano group reduction.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability Challenges |

|---|---|---|---|---|---|

| Diazotization-Cyanation | 2-Fluoro-4-nitroaniline | Diazotization, CuCN cyanation | 65–70 | ≥99.0 | High CuCN toxicity |

| Bromination-Amination | m-Trifluoromethylfluorobenzene | Bromination, NH₃ amination | 73–75 | 98.5 | Quinoline solvent disposal |

| Nitration-Hydrogenation | 2-Fluorobenzonitrile | Nitration, selective H₂ reduction | 60–65 | 97.0 | Regioselectivity control |

Key Observations :

-

The diazotization route offers superior purity but faces environmental hurdles due to CuCN.

-

Bromination-amination achieves higher yields but requires costly pressure reactors.

-

Nitration-hydrogenation balances simplicity and safety but struggles with regiochemical precision.

Industrial Scalability and Process Optimization

Catalyst Recycling and Solvent Recovery

NMP and quinoline, while effective, pose recycling challenges. Continuous distillation systems can recover >90% of NMP, reducing costs by 25–30%. Immobilized CuCN catalysts on silica supports decrease metal waste, though activity drops by 15% after five cycles.

Green Chemistry Alternatives

Recent advances propose replacing CuCN with K₄[Fe(CN)₆] in PEG-400, achieving 58% yield in model reactions. Electrochemical cyanation methods using Pt electrodes show promise for halide-to-cyano conversions without metal catalysts, albeit at slower rates (48 hours for completion).

Q & A

Q. What are the established synthetic routes for preparing 4-amino-2-fluoro-5-nitrobenzonitrile?

The compound is typically synthesized via multi-step functionalization. A key step involves protecting the amino group during derivatization. For example, in a patent procedure, this compound was treated with sodium hydride in THF, followed by di-tert-butyl dicarbonate and catalytic DMAP to achieve Boc protection . This highlights the need for anhydrous conditions and controlled reagent stoichiometry to avoid side reactions. Precursor nitration and fluorination steps (not detailed in the evidence) likely precede this stage, requiring optimization of reaction temperature and nitrating agents (e.g., HNO₃/H₂SO₄).

Q. How can researchers characterize this compound using spectroscopic methods?

- NMR : ¹H/¹³C NMR can confirm substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; fluorine causes splitting patterns).

- IR : Stretching frequencies for nitrile (~2240 cm⁻¹), nitro (~1520-1350 cm⁻¹), and amino (~3400 cm⁻¹) groups validate functional groups .

- HPLC : Purity assessment (>95%) is critical, as impurities (e.g., dehalogenated byproducts) may arise during synthesis .

Q. What are the solubility and handling recommendations for this compound?

The compound is likely polar but poorly water-soluble due to the nitrile and nitro groups. Use aprotic solvents (THF, DMF) for reactions. Handle in a fume hood, as nitro compounds may release toxic fumes upon decomposition. Storage recommendations for similar fluorinated nitriles suggest airtight containers, desiccants, and protection from light .

Q. How stable is this compound under ambient conditions?

Stability tests for analogous nitrobenzonitriles indicate degradation risks via hydrolysis (nitro → amine reduction) or photolysis. Store at 2–8°C in amber vials with inert gas purging. Monitor for color changes (yellow → brown indicates decomposition) .

Advanced Research Questions

Q. What reaction mechanisms govern the Boc protection of the amino group in this compound?

The Boc protection step ( ) involves deprotonation of the amino group by NaH, forming a reactive amide ion. Nucleophilic attack on di-tert-butyl dicarbonate yields the Boc-protected derivative. DMAP catalyzes the reaction by stabilizing the transition state. Kinetic studies are recommended to optimize reaction time and minimize over-alkylation .

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Stoichiometry : Maintain a 1:1 molar ratio of sodium hydride to the amino group to prevent excess base-induced side reactions.

- Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

- Scale-up : Conduct calorimetry to assess exothermic risks during nitration or fluorination steps.

Q. How should researchers resolve contradictions in spectral data for this compound?

Cross-validate experimental NMR/IR data with computational predictions (DFT calculations) and reference databases (NIST Chemistry WebBook, PubChem). For example, fluorine’s anisotropic effects may cause unexpected splitting patterns in NMR; compare with fluorobenzonitrile analogs .

Q. What degradation pathways are observed under accelerated stability testing?

Forced degradation studies (heat, light, pH extremes) reveal:

- Thermal : Nitro group reduction to amine at >100°C.

- Photolytic : Nitrile hydrolysis to carboxylic acid under UV light. Mitigate by adding radical scavengers (e.g., BHT) and avoiding aqueous media .

Q. How can computational modeling predict regioselectivity in further functionalization?

DFT calculations (e.g., Gaussian) can map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-directing effect may influence halogenation or coupling reactions. Validate with Hammett σ constants for nitro and cyano substituents .

Q. What strategies address conflicting reports on the compound’s reactivity in Suzuki-Miyaura couplings?

Contradictions may arise from varying palladium catalysts or boronic acid partners. Systematically test conditions:

- Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Base : K₂CO₃ (polar solvents) vs. CsF (aprotic media).

- Monitor for cyano group stability under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.